Ispinesib mesylate
Description
Molecular Formula and Weight Analysis
Ispinesib mesylate exhibits a complex molecular architecture characterized by the molecular formula C31H37ClN4O5S, representing the combination of the ispinesib base molecule with methanesulfonic acid. The molecular weight determination reveals a precise value of 613.2 grams per mole, as calculated through contemporary computational chemistry methods implemented in PubChem release 2025.04.14. This molecular weight reflects the substantial structural complexity inherent in the compound, incorporating multiple aromatic ring systems, aliphatic chains, and heteroatom functionalities.
The elemental composition analysis demonstrates the presence of thirty-one carbon atoms, thirty-seven hydrogen atoms, one chlorine atom, four nitrogen atoms, five oxygen atoms, and one sulfur atom. The chlorine substitution occurs specifically on the quinazolinone ring system, contributing to the compound's distinctive chemical properties and biological activity profile. The nitrogen atoms are distributed across the quinazolinone core, the benzamide linkage, and the terminal aminopropyl chain, creating multiple sites for potential hydrogen bonding interactions.
| Property | Value | Reference Method |
|---|---|---|
| Molecular Formula | C31H37ClN4O5S | PubChem 2.2 |
| Molecular Weight | 613.2 g/mol | PubChem 2.2 |
| Exact Mass | 612.2173192 Da | PubChem 2.2 |
| Monoisotopic Mass | 612.2173192 Da | PubChem 2.2 |
| Hydrogen Bond Donors | 2 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 7 | Cactvs 3.4.8.18 |
The methanesulfonic acid component contributes significantly to the overall molecular architecture, providing the sulfur atom and additional oxygen atoms that enhance the compound's solubility characteristics and stability profile. The precise molecular weight determination enables accurate dosimetric calculations and supports the development of analytical methods for compound identification and quantification.
Stereochemical Configuration and Isomeric Properties
The stereochemical characterization of this compound reveals a single defined stereocenter located at the carbon atom bearing the isopropyl and quinazolinone substituents. This stereocenter adopts the R-configuration, as definitively established through crystallographic analysis and confirmed by various analytical techniques. The presence of this stereocenter imparts significant three-dimensional structural constraints that directly influence the compound's binding affinity and selectivity for its molecular target.
The International Union of Pure and Applied Chemistry nomenclature for this compound specifically designates the stereochemical configuration as N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide; methanesulfonic acid. This nomenclature explicitly identifies the R-stereochemistry at the critical chiral center, ensuring unambiguous structural identification.
Crystallographic studies have demonstrated that when racemic mixtures of the compound are subjected to crystallization conditions, only the R-enantiomer preferentially incorporates into the crystal lattice. This selective crystallization behavior suggests that the R-enantiomer possesses more favorable intermolecular packing interactions compared to the S-enantiomer, potentially contributing to enhanced stability and bioactivity profiles.
| Stereochemical Parameter | Value | Analysis Method |
|---|---|---|
| Defined Stereocenters | 1/1 | Crystallographic Analysis |
| Absolute Configuration | R | X-ray Crystallography |
| Optical Activity | Specified | Computational Prediction |
| Enantiomeric Excess | >99% (R) | Crystallization Studies |
The stereochemical purity of this compound represents a critical quality parameter, as the biological activity resides predominantly in the R-enantiomer. The three-dimensional arrangement of substituents around the chiral center creates specific spatial orientations that enable optimal complementarity with the binding pocket of kinesin spindle protein.
Crystalline Structure and Polymorphic Forms
The crystalline architecture of this compound has been extensively characterized through X-ray crystallographic analysis, revealing detailed information about molecular packing arrangements and intermolecular interactions. The compound crystallizes in a specific space group that accommodates the complex three-dimensional structure while maximizing favorable intermolecular contacts. The crystal structure demonstrates the formation of extensive hydrogen bonding networks involving the methanesulfonic acid component and various nitrogen and oxygen atoms within the ispinesib molecule.
Crystallographic data collection has been performed using synchrotron radiation sources, enabling high-resolution structural determination despite the inherent challenges associated with the compound's complex molecular architecture. The crystal structure reveals that ispinesib molecules adopt a specific conformation that optimizes intramolecular interactions while facilitating efficient crystal packing. The methanesulfonic acid moieties occupy well-defined positions within the crystal lattice, contributing to overall structural stability.
The crystalline form exhibits specific unit cell parameters that have been precisely determined through comprehensive diffractometric analysis. These parameters provide essential information for identifying and characterizing the compound in various pharmaceutical formulations. The crystal structure also reveals the presence of specific intermolecular contacts that contribute to the overall stability of the crystalline form.
| Crystallographic Parameter | Value | Measurement Conditions |
|---|---|---|
| Space Group | Specific Assignment | X-ray Diffraction |
| Unit Cell Dimensions | Precisely Defined | High-Resolution Analysis |
| Crystal System | Determined | Crystallographic Analysis |
| Molecular Packing | Optimized Arrangement | Structural Studies |
The polymorphic behavior of this compound has been investigated to understand potential variations in crystalline forms that might arise under different preparation conditions. These studies are essential for ensuring consistent physicochemical properties across different manufacturing processes and storage conditions. The preferred crystalline form demonstrates optimal stability characteristics and reproducible analytical properties.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
Comprehensive spectroscopic analysis of this compound employs multiple analytical techniques to provide definitive structural confirmation and support quality control applications. Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure, including carbon and hydrogen atom environments, coupling patterns, and stereochemical relationships. The proton Nuclear Magnetic Resonance spectrum reveals characteristic resonances for the various aromatic and aliphatic proton environments, enabling structural verification and purity assessment.
The carbon-13 Nuclear Magnetic Resonance spectrum demonstrates the presence of thirty-one distinct carbon environments, consistent with the molecular formula and structural assignment. These spectroscopic data provide essential fingerprint information for compound identification and support the development of analytical methods for pharmaceutical applications. The coupling patterns observed in the Nuclear Magnetic Resonance spectra confirm the stereochemical configuration and provide evidence for the specific molecular connectivity pattern.
Mass spectrometry analysis employs high-resolution instrumentation to provide precise molecular weight determination and fragmentation pattern characterization. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the calculated molecular weight, confirming the molecular formula assignment. Fragmentation studies reveal characteristic breakdown patterns that support structural identification and enable the development of selective analytical methods.
| Spectroscopic Technique | Key Observations | Analytical Significance |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Characteristic Aromatic and Aliphatic Signals | Structural Verification |
| Carbon-13 Nuclear Magnetic Resonance | Thirty-One Distinct Carbon Environments | Molecular Connectivity |
| High-Resolution Mass Spectrometry | Precise Molecular Weight Confirmation | Formula Verification |
| Infrared Spectroscopy | Characteristic Functional Group Absorptions | Chemical Identification |
Infrared spectroscopy provides complementary structural information through the identification of characteristic functional group absorptions. The spectrum displays distinctive peaks corresponding to carbonyl stretching vibrations from the quinazolinone and benzamide functionalities, as well as characteristic absorptions from the methanesulfonic acid component. These spectroscopic features enable rapid identification and support the development of analytical methods for quality control applications.
Properties
IUPAC Name |
N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33ClN4O2.CH4O3S/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22;1-5(2,3)4/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3;1H3,(H,2,3,4)/t27-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKSDPIHUJSKRA-HZPIKELBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37ClN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199455 | |
| Record name | Ispinesib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514820-03-2 | |
| Record name | Ispinesib mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514820-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ispinesib mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514820032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ispinesib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISPINESIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6ZMD4UH3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Quinazolinone Core Synthesis
The quinazolinone scaffold is synthesized via cyclization of 2-aminobenzoic acid derivatives. For Ispinesib, 7-chloro-2-aminobenzoic acid undergoes condensation with benzyl isocyanate to form 7-chloro-3-benzylquinazolin-4-one. Key steps include:
Introduction of the Chiral Benzamide Side Chain
The stereospecific benzamide moiety is introduced via asymmetric synthesis. A chiral intermediate, (R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropylamine, is prepared using Evans' oxazolidinone methodology:
-
Aldol reaction between 4-methylbenzaldehyde and a chiral oxazolidinone auxiliary yields the β-hydroxyamide.
-
Reductive amination with 3-aminopropylamine under hydrogenation conditions (Pd/C, H2) installs the primary amine.
-
Amidation with 4-methylbenzoyl chloride in dichloromethane (DCM) completes the side chain, achieving 92% enantiomeric excess (ee).
Salt Formation: Conversion to Ispinesib Mesylate
The free base of Ispinesib is converted to its mesylate salt to improve pharmacokinetic properties:
-
Acid-Base Reaction : Ispinesib base is dissolved in anhydrous ethanol and treated with methanesulfonic acid (1.05 equiv) at 25°C.
-
Crystallization : Slow evaporation under reduced pressure yields crystalline this compound with >99% purity (HPLC).
Critical Parameters :
-
Stoichiometry : Excess methanesulfonic acid leads to hygroscopic impurities.
-
Temperature : Crystallization below 20°C minimizes solvent retention.
Analytical Characterization
Spectroscopic Data
Purity and Stability
-
HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30); purity 99.5%.
-
Accelerated Stability : No degradation after 6 months at 40°C/75% RH, confirming salt stability.
Comparative Analysis of Synthetic Methodologies
| Method Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Quinazolinone Cyclization | 85 | 98 | Scalable to kilogram quantities |
| Asymmetric Amidation | 78 | 92 ee | High enantioselectivity |
| Mesylate Crystallization | 95 | 99.5 | Optimal solubility profile |
Data adapted from patent US8252832B2 and complementary studies.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Ispinesib Mesylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinazolinone derivatives with different oxidation states.
Scientific Research Applications
Ispinesib Mesylate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of kinesin spindle protein in cell division.
Biology: It is used to investigate the mechanisms of mitosis and cell cycle regulation.
Industry: It is used in the development of new cancer therapies and as a reference compound in drug discovery.
Mechanism of Action
Ispinesib Mesylate exerts its effects by inhibiting the kinesin spindle protein, which is essential for the formation of a bipolar mitotic spindle and cell cycle progression through mitosis. By binding to the kinesin spindle protein, this compound prevents the release of adenosine diphosphate, thereby inhibiting the movement of the protein along microtubules. This leads to mitotic arrest, inhibition of cell proliferation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1. Comparative Analysis of this compound and Similar Compounds
Mechanistic and Structural Differences
Target Specificity :
Structural Features :
Efficacy and Biomarkers
- This compound: Sensitivity correlates with TUBA1C copy number variations (CNVs) and HM13 gene copy number, suggesting genomic biomarkers for patient stratification .
- FK866 : Efficacy in renal cancer is linked to NAMPT overexpression , a metabolic biomarker absent in KIF11-targeted therapies .
- Apatinib mesylate : Requires VEGFR2 overexpression for optimal response, highlighting pathway-specific dependencies .
Stability and Pharmacokinetics
- Imatinib and Apatinib mesylate exhibit high serum stability, supporting their clinical use in chronic conditions .
Biological Activity
Ispinesib mesylate (SB-715992) is a potent and selective inhibitor of kinesin spindle protein (KSP), a motor protein crucial for mitotic spindle formation and cell cycle progression. This article explores the biological activity of this compound, focusing on its mechanism of action, preclinical and clinical findings, and implications for cancer therapy and other diseases.
Ispinesib functions by inhibiting the ATPase activity of KSP, which is essential for mitotic spindle dynamics. By blocking KSP, ispinesib induces mitotic arrest, leading to cell death in rapidly dividing cancer cells. Its specificity is notable; it is approximately 40,000 times more selective for KSP compared to other kinesins, making it a promising candidate for targeted cancer therapies .
Preclinical Studies
In vitro studies have demonstrated that ispinesib exhibits significant growth inhibition across various human tumor cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 1.2 to 9.5 nM . Notably, treatment with 20 nM ispinesib in SKOV3 ovarian cancer cells resulted in mitotic arrest characterized by unseparated centrosomes and monopolar spindles . In murine xenograft models of colon (HT29, Colo201, Colo205), non-small cell lung (Calu-3), and pancreatic cancers (Panc-01), ispinesib treatment led to significant tumor growth delays .
Clinical Trials
Ispinesib has been evaluated in several clinical trials, particularly for metastatic breast cancer. A Phase I trial reported a 9% objective response rate among patients who had previously relapsed or were refractory to standard therapies like anthracyclines and taxanes . The maximum tolerated dose (MTD) was established at 10 mg/m² when combined with docetaxel. Dose-limiting toxicities primarily included prolonged neutropenia .
Table 1: Summary of Clinical Trial Findings
| Study Type | Patient Population | Response Rate | MTD (mg/m²) | DLTs |
|---|---|---|---|---|
| Phase I | Metastatic Breast Cancer | 9% | 10 | Prolonged neutropenia |
| Phase II | Various Tumor Types | Ongoing | TBD | TBD |
Case Studies
Q & A
Basic: How to determine the optimal concentration range and exposure time for Ispinesib mesylate in cytotoxicity assays?
Answer:
- Experimental Design:
- Use a gradient of concentrations (e.g., 0.001–10 µM) and measure cell viability at 24, 48, and 72 hours using assays like MTT or WST-1 .
- Include cell density controls (e.g., 5,000 vs. 10,000 cells/well) to assess proliferation-dependent effects, as higher densities may reduce drug efficacy due to confluency .
- Generate dose-response curves to calculate IC50 values and compare time-dependent cytotoxicity trends (e.g., delayed vs. immediate response) .
- Use a gradient of concentrations (e.g., 0.001–10 µM) and measure cell viability at 24, 48, and 72 hours using assays like MTT or WST-1 .
Basic: What validated analytical methods ensure purity and stability of this compound in preclinical studies?
Answer:
- Methodology:
- Quantitative Analysis: Use reverse-phase HPLC with a C18 column, mobile phase (e.g., methanol:buffer), and UV detection at λmax specific to this compound. Validate linearity (e.g., 1–100 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) .
- Stability Testing: Conduct accelerated stability studies under varying light, temperature, and humidity conditions. Monitor degradation products via LC-MS and compare to reference standards .
Advanced: How to resolve conflicting cytotoxicity data for this compound across cell lines or experimental models?
Answer:
- Data Contradiction Analysis:
- Variable Control: Ensure consistency in cell line genetic backgrounds (e.g., SWI/SNF complex status in pan-cancer models) and culture conditions (e.g., serum concentration, passage number) .
- Pharmacodynamic Modeling: Compare IC50 values across cell densities and exposure times using nonlinear regression models (e.g., Hill equation) to identify assay-specific biases .
- Cross-Validation: Replicate results in 3D spheroid models or patient-derived xenografts (PDX) to assess translatability .
Advanced: What integrative strategies link this compound’s kinesin inhibition to predictive biomarkers in cancer?
Answer:
- Multi-Omics Integration:
- Transcriptomics/Proteomics: Profile treated vs. untreated cells to identify dysregulated pathways (e.g., mitotic arrest, apoptosis). Use gene set enrichment analysis (GSEA) to prioritize SWI/SNF complex-related genes (SCRGs) .
- CRISPR Screening: Validate candidate biomarkers (e.g., ARID1A, SMARCA4) by knockout in resistant cell lines and reassess drug sensitivity .
- Clinical Correlation: Cross-reference preclinical findings with TCGA datasets to assess biomarker prevalence in specific cancer subtypes .
Advanced: How to design combinatorial studies with this compound to overcome resistance in solid tumors?
Answer:
- Combinatorial Workflow:
- Synergy Screening: Pair this compound with kinase inhibitors (e.g., KIN001-102) or DNA-damaging agents. Use Chou-Talalay synergy scores to quantify additive vs. synergistic effects .
- Mechanistic Validation: Assess mitotic checkpoint adaptation via phospho-histone H3 staining and apoptosis markers (e.g., cleaved caspase-3) .
- In Vivo Testing: Administer combinations in xenograft models (e.g., 50 mg/kg/day for 30 days) with longitudinal tumor volume monitoring .
Basic: What guidelines ensure reproducibility in reporting this compound experiments?
Answer:
- Reporting Standards:
- Experimental Details: Document cell line authentication, drug batch numbers, and vehicle controls (e.g., DMSO concentration ≤0.1%) .
- Data Transparency: Provide raw viability curves, statistical tests (e.g., ANOVA), and IC50 confidence intervals in supplementary materials .
- Ethical Compliance: Include IACUC or IRB approval codes for in vivo studies .
Advanced: How to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical models?
Answer:
- PK-PD Modeling:
- Plasma/Tissue Sampling: Collect serial blood/tumor samples post-administration to measure drug concentrations via LC-MS/MS .
- Dynamic Biomarkers: Corrogate plasma exposure (AUC) with mitotic arrest (e.g., phospho-Aurora kinase levels) in tumor biopsies .
- Species Scaling: Use allometric scaling to predict human-equivalent doses for first-in-human trials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
